molecular formula C20H21N7O B14963481 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B14963481
M. Wt: 375.4 g/mol
InChI Key: YGQOFQLPAZMPFY-UHFFFAOYSA-N
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Description

4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and phenyl groups. Common reagents include pyridine, piperazine, and various amines. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.

    Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s activity or specificity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for treating cancers and other diseases.

Mechanism of Action

The mechanism of action of 4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and survival, making it a potential therapeutic agent for diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used to treat chronic myelogenous leukemia.

    Dasatinib: Another kinase inhibitor with broader activity against multiple kinases.

    Nilotinib: A more selective kinase inhibitor with improved efficacy and safety profiles.

Uniqueness

4-amino-N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer off-target effects and improved therapeutic outcomes compared to other kinase inhibitors.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

4-amino-N-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N7O/c21-18-16(19(28)24-15-6-2-1-3-7-15)14-23-20(25-18)27-12-10-26(11-13-27)17-8-4-5-9-22-17/h1-9,14H,10-13H2,(H,24,28)(H2,21,23,25)

InChI Key

YGQOFQLPAZMPFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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